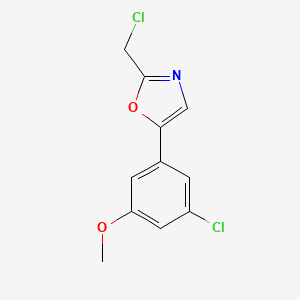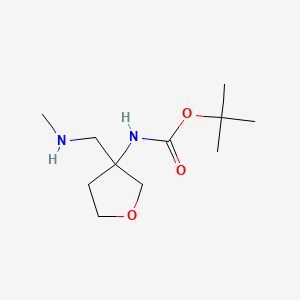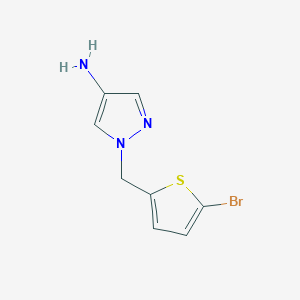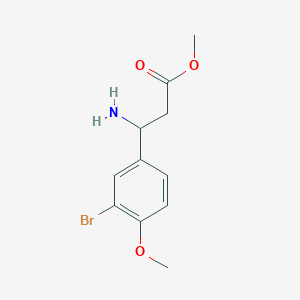![molecular formula C12H16FNO5S B13553038 tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate involves the reaction of 2-[(fluorosulfonyl)oxy]-4-methylphenyl isocyanate with tert-butyl alcohol under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
tert-Butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate involves the interaction of the fluorosulfonyl group with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context .
Comparison with Similar Compounds
tert-Butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{2-[(fluorosulfonyl)oxy]phenyl}carbamate: This compound has a similar structure but lacks the methyl group on the phenyl ring.
tert-Butyl N-{2-[(fluorosulfonyl)oxy]-4-chlorophenyl}carbamate: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
tert-Butyl N-{2-[(fluorosulfonyl)oxy]-4-ethylphenyl}carbamate: This compound has an ethyl group instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C12H16FNO5S |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
tert-butyl N-(2-fluorosulfonyloxy-4-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16FNO5S/c1-8-5-6-9(10(7-8)19-20(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
HCWKLDBASKFLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


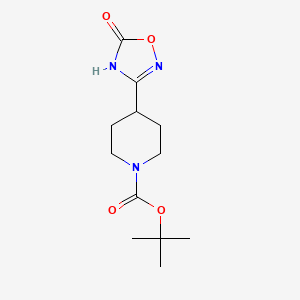

![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
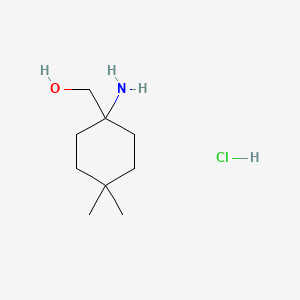
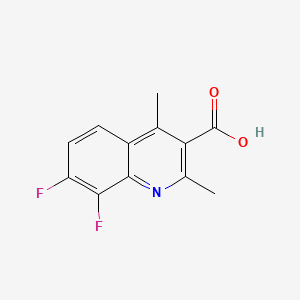
![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
